Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a boronic acid moiety and an imidazo[1,2-a]pyridine core, makes it a valuable intermediate in organic synthesis and a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of a boronic acid derivative, which serves as the core structure for the final compound.
Imidazo[1,2-a]pyridine Synthesis: The imidazo[1,2-a]pyridine core is synthesized through a cyclization reaction, often involving a condensation reaction between an appropriate amine and a diketone or similar precursor.
Esterification: The final step involves esterification, where the boronic acid derivative is converted to its methyl ester form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding boronic acid or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Reduced Boronic Acids: Obtained through reduction reactions.
Substituted Derivatives: Formed through substitution reactions with different nucleophiles or electrophiles.
Scientific Research Applications
Chemistry: This compound is widely used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its boronic acid moiety is valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
Biology: In biological research, Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate is used as a probe to study enzyme activities and binding interactions. Its boronic acid group can interact with various biomolecules, making it useful in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to form stable complexes with biological targets makes it a candidate for drug design and discovery.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence biological processes.
Comparison with Similar Compounds
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with a similar structure but different functional groups.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative with a pyrazole core instead of an imidazo[1,2-a]pyridine core.
Uniqueness: Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate stands out due to its unique combination of the boronic acid group and the imidazo[1,2-a]pyridine core. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-8-17-12-7-6-10(9-18(11)12)13(19)20-5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCCLQEQYIOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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